molecular formula C14H16N2 B1676942 那帕美唑 CAS No. 91524-14-0

那帕美唑

货号 B1676942
CAS 编号: 91524-14-0
分子量: 212.29 g/mol
InChI 键: WETRBJOSGIDJHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of Napamezole is C14H16N2 . The InChIKey, a unique identifier for chemical substances, is WETRBJOSGIDJHQ-UHFFFAOYSA-N . The exact molecular structure analysis would require more detailed resources or experimental data which are not available in the current search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Napamezole are not explicitly mentioned in the available resources. Its molecular formula is C14H16N2 , and it has a molecular weight of 212.29 . Further details about its physical and chemical properties would require more specific resources or experimental data.

科学研究应用

Alpha-2 肾上腺素能受体拮抗和单胺再摄取抑制

那帕美唑表现出作为 alpha-2 肾上腺素能受体拮抗剂和 5-羟色胺再摄取选择性抑制剂的显着特性。体内研究表明它具有拮抗 alpha-2 肾上腺素能受体和抑制 5-羟色胺再摄取的能力。这种双重作用机制,既涉及受体拮抗作用,又涉及神经递质再摄取抑制,使那帕美唑成为神经精神药理学中一个受关注的化合物,可能影响大脑中的去甲肾上腺素和血清素动态 (Perrone et al., 1990)

抗抑郁药开发的潜力

那帕美唑独特的 alpha-2 肾上腺素能受体拮抗和血清素选择性再摄取抑制活性相结合,表明其作为抗抑郁药的潜力。这种药理特性组合为抑郁症的治疗提供了一种独特的途径,可能同时增强去甲肾上腺素能和血清素能神经传递 (Wentland et al., 1987)

体外 Alpha 肾上腺素能拮抗剂活性

体外研究详细说明了那帕美唑在 alpha-2 肾上腺素能受体上的选择性拮抗作用,如在大鼠脑受体结合测定中评估的那样。这些发现强调了它的药理特异性和在调节 alpha-2 肾上腺素能受体有益的条件下的潜在治疗意义 (Perrone et al., 1990)

安全和危害

The safety data sheet for Napamezole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

未来方向

The future directions for Napamezole are not explicitly mentioned in the available resources. As it is currently in the discontinued phase , it is unclear if there will be further development or research involving this drug. More specific information would require up-to-date resources or direct communication with the developers or researchers involved.

属性

IUPAC Name

2-(3,4-dihydronaphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-4,9H,5-8,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETRBJOSGIDJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)CC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869081
Record name 2-[(3,4-Dihydronaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Napamezole

CAS RN

91524-14-0
Record name Napamezole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPAMEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4C2D295B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Napamezole
Reactant of Route 2
Reactant of Route 2
Napamezole
Reactant of Route 3
Reactant of Route 3
Napamezole
Reactant of Route 4
Reactant of Route 4
Napamezole
Reactant of Route 5
Reactant of Route 5
Napamezole
Reactant of Route 6
Napamezole

Q & A

Q1: What is the primary mechanism of action of Napamezole and how does it differ from classical antidepressants?

A: Napamezole acts as both an α2-adrenergic receptor antagonist and a monoamine re-uptake inhibitor [, , ]. This dual action distinguishes it from classical antidepressants, which typically target either monoamine metabolism (e.g., MAO inhibitors) or monoamine reuptake (e.g., tricyclic antidepressants) []. By blocking α2-adrenergic receptors, Napamezole may counteract the inhibitory effects of noradrenaline at presynaptic auto- and heteroreceptors, potentially leading to faster onset of antidepressant effects compared to traditional therapies [].

Q2: How does the structure of Napamezole contribute to its α2-adrenergic receptor antagonist activity and monoamine reuptake inhibition?

A: While the provided papers don't delve into the specific binding interactions, they do highlight structure-activity relationships. Studies on derivatives and analogs of Napamezole suggest that the 4,5-dihydro-1H-imidazole moiety and the 3,4-dihydro-2-naphthalenyl)methyl substituent are crucial for its pharmacological profile [, ]. Modifications to these structural elements can significantly impact α2-adrenergic receptor binding affinity and monoamine reuptake inhibition potency and selectivity [].

Q3: What in vivo evidence supports the α2-adrenergic receptor antagonist activity of Napamezole?

A3: Several in vivo studies confirm the α2-adrenergic receptor antagonist activity of Napamezole:

  • Antagonism of Clonidine-Induced Antinociception: Napamezole effectively reversed the analgesic effects of clonidine in mice, indicating α2-adrenergic receptor blockade [].
  • Enhanced Norepinephrine Turnover: Napamezole administration led to increased norepinephrine turnover in rat brains, a hallmark of α2-adrenergic receptor antagonism [].
  • Modulation of Locus Coeruleus Neuronal Firing: Napamezole increased the firing rate of locus coeruleus neurons and reversed the suppression induced by clonidine, further demonstrating its α2-adrenergic receptor blocking properties [].

Q4: What are the potential advantages of developing antidepressants with a dual mechanism like Napamezole?

A4: Combining α2-adrenergic receptor antagonism with monoamine reuptake inhibition in a single molecule like Napamezole holds several potential advantages for antidepressant therapy:

  • Enhanced Efficacy: The dual mechanism could potentially lead to a more pronounced increase in synaptic monoamine levels compared to agents targeting a single mechanism [].
  • Faster Onset of Action: By blocking presynaptic α2-adrenergic receptors, Napamezole might accelerate the therapeutic effect, leading to a shorter time lag for patients to experience symptom relief [].
  • Improved Treatment Response: The combined approach might benefit patients who show a suboptimal response to traditional antidepressant monotherapies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。